molecular formula C14H20N2O3 B12701052 Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-52-3

Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12701052
CAS No.: 96804-52-3
M. Wt: 264.32 g/mol
InChI Key: ZCKLQJHITPJXAE-UHFFFAOYSA-N
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Description

Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrazide group is substituted with an ethoxy-oxopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving the use of advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine compounds .

Scientific Research Applications

Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The ethoxy-oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2-methylhydrazide: Similar structure but with one less methyl group.

    Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-hydrazide: Lacks the dimethyl substitution.

    Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-diethylhydrazide: Contains ethyl groups instead of methyl groups.

Uniqueness

Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

96804-52-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 3-[benzoyl(dimethylamino)amino]propanoate

InChI

InChI=1S/C14H20N2O3/c1-4-19-13(17)10-11-16(15(2)3)14(18)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

ZCKLQJHITPJXAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=O)C1=CC=CC=C1)N(C)C

Origin of Product

United States

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